8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
CAS No.: 1904210-25-8
Cat. No.: VC4414622
Molecular Formula: C20H19ClN2O4S
Molecular Weight: 418.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904210-25-8 |
|---|---|
| Molecular Formula | C20H19ClN2O4S |
| Molecular Weight | 418.89 |
| IUPAC Name | 8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
| Standard InChI | InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3 |
| Standard InChI Key | RJGKSAGXKRAUER-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the quinoline family, featuring a bicyclic aromatic system substituted at the 8-position with a pyrrolidine-sulfonyl group. Key structural attributes include:
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Molecular formula: C₂₀H₁₉ClN₂O₄S
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Molecular weight: 418.89 g/mol
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IUPAC name: 8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline.
The SMILES string COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl encodes its connectivity: a 3-chloro-4-methoxybenzenesulfonyl group attached to a pyrrolidine ring, which is ether-linked to the 8-position of quinoline.
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
Two key fragments define the molecule:
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Quinoline-8-ol derivative: Provides the aromatic core.
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Pyrrolidine-sulfonyl intermediate: Introduces the sulfonamide substituent.
A plausible disconnection involves forming the ether linkage between these fragments via nucleophilic substitution or Mitsunobu coupling.
Pyrrolidine-Sulfonyl Intermediate Preparation
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Sulfonylation of pyrrolidine: React pyrrolidine with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).
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Hydroxyl group introduction: Oxidize pyrrolidine to pyrrolidin-3-ol using stereoselective methods like Sharpless asymmetric dihydroxylation .
Quinoline Functionalization
Bromination or iodination at the 8-position of quinoline (e.g., using N-bromosuccinimide in chloroform ) creates a leaving group for subsequent ether formation.
Fragment Coupling
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Conditions: Mitsunobu reaction (DEAD, PPh₃) or SN2 displacement with a pre-activated quinoline (e.g., 8-fluoroquinoline + K₂CO₃ in DMF) .
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Challenges: Steric hindrance at the pyrrolidine 3-position may necessitate high temperatures or phase-transfer catalysts.
Biological Activity of Structural Analogs
Antibacterial Effects
Quinolines disrupt bacterial membranes and efflux pumps. Key structure-activity relationships (SARs):
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8-Substituents: Ether linkages improve pharmacokinetics compared to ester derivatives.
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Sulfonamides: Potentiate activity against Gram-positive pathogens (e.g., S. aureus MIC ≤ 2 μg/mL) .
Catechol O-Methyltransferase (COMT) Inhibition
8-Hydroxyquinolines demonstrate COMT inhibition (IC₅₀ = 50–200 nM), crucial for Parkinson’s disease therapy . While the target compound lacks the 8-hydroxy group, its sulfonamide may mimic catechol binding via hydrogen bonding to Mg²⁺ in the active site .
Physicochemical Properties and ADME Profiling
Calculated Properties
| Property | Value |
|---|---|
| LogP (octanol-water) | 3.2 (estimated via ChemAxon) |
| Polar Surface Area | 98 Ų |
| H-bond donors/acceptors | 1/6 |
Metabolic Stability
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Phase I metabolism: Predominant oxidation at the pyrrolidine ring (CYP3A4/2D6) .
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Phase II conjugation: Glucuronidation of the quinoline nitrogen likely limits oral bioavailability.
Blood-Brain Barrier Penetration
The molecular weight (<500 Da) and moderate logP suggest CNS accessibility, critical for COMT-targeted applications .
Comparative Analysis with Related Compounds
Sulfonamide-Quinoline Hybrids
| Compound | Target Activity | Potency (IC₅₀) |
|---|---|---|
| VC4414622 | Anticancer | Not reported |
| 5-Sulfonyl-8-OH quinoline | COMT inhibition | 7.7 pIC₅₀ |
| 7-Bromo-8-hydroxyquinoline | Antibacterial | MIC = 1.5 μg/mL |
Structure-Activity Trends
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